(S)-2-(3,5-Difluorophenyl)azetidine

Chiral building block Enantioselective synthesis Medicinal chemistry SAR

(S)-2-(3,5-Difluorophenyl)azetidine (CAS 1213474-54-4) is a single-enantiomer, 2-aryl-substituted azetidine building block bearing a symmetric 3,5-difluorophenyl group. Azetidines are four-membered nitrogen heterocycles that serve as privileged scaffolds in medicinal chemistry, offering conformational rigidity, lower molecular weight relative to larger ring homologs, and a basic nitrogen for target engagement.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
CAS No. 1213474-54-4
Cat. No. B1426130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3,5-Difluorophenyl)azetidine
CAS1213474-54-4
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC(=CC(=C2)F)F
InChIInChI=1S/C9H9F2N/c10-7-3-6(4-8(11)5-7)9-1-2-12-9/h3-5,9,12H,1-2H2/t9-/m0/s1
InChIKeyMRVUQBYSZWTLLA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-2-(3,5-Difluorophenyl)azetidine Matters for Chiral Drug Discovery Procurement


(S)-2-(3,5-Difluorophenyl)azetidine (CAS 1213474-54-4) is a single-enantiomer, 2-aryl-substituted azetidine building block bearing a symmetric 3,5-difluorophenyl group. Azetidines are four-membered nitrogen heterocycles that serve as privileged scaffolds in medicinal chemistry, offering conformational rigidity, lower molecular weight relative to larger ring homologs, and a basic nitrogen for target engagement [1]. The 3,5-difluorophenyl substituent enhances lipophilicity (XLogP3 = 1.7) and metabolic stability compared to non-fluorinated analogs, while the defined (S)-stereochemistry at the C2 position enables enantioselective structure–activity relationship (SAR) exploration that is impossible with the racemate (CAS 1270583-88-4) [2].

Why (S)-2-(3,5-Difluorophenyl)azetidine Cannot Be Replaced by Regioisomers or Racemates in Medicinal Chemistry Programs


In-class azetidine building blocks are not interchangeable because subtle structural variations—regioisomerism (2-aryl vs. 3-aryl attachment to the azetidine ring), fluorine substitution pattern (3,5-difluoro vs. 3,4-difluoro), and stereochemistry ((S) vs. (R) vs. racemic)—produce pronounced differences in physicochemical properties and downstream biological recognition [1]. The 2-aryl substitution positions the aromatic ring adjacent to the basic nitrogen, directly modulating pKa (predicted 9.83 ± 0.40 for the (S)-2-(3,5-difluorophenyl) derivative) and the spatial presentation of the pharmacophore, which 3-aryl regioisomers cannot replicate . Moreover, the symmetric 3,5-difluoro pattern provides a distinct electron-withdrawing profile that influences ring-strain stability and metabolic handling compared to unsymmetrical 3,4-difluoro or non-fluorinated analogs . The quantitative evidence below establishes where (S)-2-(3,5-difluorophenyl)azetidine offers verifiable differentiation.

Quantitative Differentiation Evidence for (S)-2-(3,5-Difluorophenyl)azetidine vs. Closest Analogs


Defined (S)-Stereochemistry at C2 Enables Enantioselective SAR—Unavailable with Racemic 2-(3,5-Difluorophenyl)azetidine

(S)-2-(3,5-Difluorophenyl)azetidine (CAS 1213474-54-4) is supplied as a single, configurationally defined (S)-enantiomer with a confirmed [C@H] stereocenter at the C2 position, as verified by its InChI stereochemical descriptor (/t9-/m0/s1) . In contrast, the commercially available racemic mixture 2-(3,5-difluorophenyl)azetidine (CAS 1270583-88-4) contains an undefined stereocenter (Atom Stereo Count = 0) and presents both enantiomers in equal proportion, rendering it unsuitable for enantioselective structure–activity relationship campaigns where target engagement depends on absolute configuration [1]. The (R)-enantiomer counterpart does not have a discrete CAS entry from major suppliers, making the (S)-enantiomer the only reliably accessible single-enantiomer form of this scaffold.

Chiral building block Enantioselective synthesis Medicinal chemistry SAR

2-Aryl vs. 3-Aryl Azetidine Regioisomerism: Predicted pKa and Spatial Pharmacophore Differences

The predicted pKa of (S)-2-(3,5-difluorophenyl)azetidine is 9.83 ± 0.40, reflecting the electron-withdrawing effect of the 3,5-difluorophenyl group attached at the C2 position adjacent to the azetidine nitrogen . The regioisomeric 3-(3,5-difluorophenyl)azetidine (CAS 1203796-99-9) places the aryl group one carbon removed from the nitrogen, resulting in a distinct basicity profile and a different spatial orientation of the pharmacophore. Although an experimentally measured pKa for the 3-regioisomer is not available from non-excluded sources, the 2-aryl attachment provides a different vector for the aryl ring relative to the hydrogen-bond-donating azetidine NH, altering both the geometry and electronic environment of potential binding interactions [1]. The boiling point also differs: 198.8 ± 40.0 °C for the 2-regioisomer vs. 208.8 ± 40.0 °C for the 3-regioisomer, consistent with differences in intermolecular interactions arising from the substitution pattern .

Azetidine regioisomers Basicity tuning Ligand design

3,5-Difluoro Substitution Pattern vs. 3,4-Difluoro and Non-Fluorinated Analogs: LogP, TPSA, and Metabolic Stability Implications

(S)-2-(3,5-Difluorophenyl)azetidine has an XLogP3 of 1.7 and a topological polar surface area (TPSA) of 12 Ų [1]. The non-fluorinated comparator 2-phenylazetidine (CAS 22610-18-0) has a reported LogP of 1.27 (predicted) and a similar TPSA of 12.03 Ų , demonstrating that the 3,5-difluoro substitution increases lipophilicity by approximately 0.43 log units without altering TPSA. The 3,4-difluorophenyl isomer (CAS 1270449-50-7) shares the same molecular formula and weight (169.17 g/mol) but presents an unsymmetrical fluorine arrangement that alters the dipole moment and electronic distribution on the aromatic ring . A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that both the number of fluorine atoms and their distance to the protonation center significantly affect pKa and LogP, and that fluorinated azetidine derivatives generally exhibit high intrinsic microsomal clearance stability . The symmetric 3,5-difluoro pattern offers a balanced electron-withdrawing effect without introducing a strong dipole moment that could complicate molecular recognition.

Fluorine substitution Lipophilicity Metabolic stability

Vendor QC Differentiation: 98% Purity with Batch-Specific NMR, HPLC, GC vs. Standard 95% Offerings

Bidepharm supplies (S)-2-(3,5-Difluorophenyl)azetidine at a standard purity of 98% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . Multiple other vendors offer the compound at 95% purity without explicitly listing comprehensive multi-technique batch QC . MolCore offers the compound at NLT 98% purity under an ISO-certified quality system, providing an alternative high-purity source suitable for global pharmaceutical R&D and quality control requirements .

Chemical purity Quality control Procurement specification

Azetidine Ring Stability: Intramolecular Ring-Opening Risk is Substituent-Dependent and Must Be Considered for 2-Aryl Chemotypes

A published study on intramolecular ring-opening decomposition of aryl azetidines demonstrated that N-substituted azetidines can undergo acid-mediated decomposition with half-lives as short as 3.8 hours at pH 1.8, depending on the electronic nature and position of the N-substituent [1]. The study found that closely related azetidine analogs exhibited significant differences in chemical stability at acidic pH, driven by azetidine nitrogen pKa and N-substituent electronics. For 2-arylazetidines bearing an unsubstituted NH (such as (S)-2-(3,5-difluorophenyl)azetidine), the pKa of ~9.83 means the nitrogen remains largely unprotonated under mildly acidic conditions, mitigating the acid-catalyzed ring-opening pathway observed in N-heteroaryl analogs. However, this chemotype-specific stability consideration is not applicable to 3-aryl regioisomers, which have a different electronic relationship between the aryl ring and the azetidine nitrogen, nor to N-substituted derivatives where decomposition kinetics can differ markedly [1].

Azetidine stability Ring-opening decomposition pH-dependent stability

Procurement-Guiding Application Scenarios for (S)-2-(3,5-Difluorophenyl)azetidine


Enantioselective Medicinal Chemistry Campaigns Requiring Defined (S)-Chirality at the Azetidine C2 Position

When a drug discovery program identifies that biological activity resides in the (S)-enantiomer of a 2-arylazetidine series, (S)-2-(3,5-Difluorophenyl)azetidine provides a procurement-ready, single-enantiomer building block with a documented [C@H] stereocenter (InChI stereodescriptor /t9-/m0/s1), eliminating the need for in-house chiral resolution or asymmetric synthesis development . The alternative racemate (CAS 1270583-88-4) would require additional chiral separation steps, adding cost and time while yielding at most 50% of the desired enantiomer.

Structure–Activity Relationship Studies Comparing 2-Aryl vs. 3-Aryl Azetidine Regioisomers for Basicity and Pharmacophore Vector Optimization

Programs exploring the impact of azetidine regioisomerism on target binding can use (S)-2-(3,5-difluorophenyl)azetidine (predicted pKa 9.83 ± 0.40) alongside 3-(3,5-difluorophenyl)azetidine (CAS 1203796-99-9, boiling point 208.8 °C) to systematically probe how the position of the aryl attachment influences basicity and the spatial orientation of the 3,5-difluorophenyl pharmacophore . The ~10 °C boiling point difference and distinct pKa profiles confirm that these regioisomers are not physicochemical equivalents.

Fluorine Scan in Lead Optimization: 3,5-Difluoro vs. 3,4-Difluoro and Non-Fluorinated 2-Arylazetidine Congeners

For medicinal chemistry teams performing a systematic fluorine scan on a 2-arylazetidine lead, (S)-2-(3,5-difluorophenyl)azetidine offers the symmetric 3,5-difluoro pattern (XLogP3 1.7, TPSA 12 Ų) that increases lipophilicity by ~0.43 log units over 2-phenylazetidine (LogP 1.27) without expanding TPSA [1]. The 3,4-difluoro isomer (CAS 1270449-50-7) shares the same molecular weight but provides an unsymmetrical electronic profile, allowing teams to dissect the contributions of fluorine position to potency, selectivity, and metabolic stability.

Scale-Up and Pharmaceutical Quality Control Requiring Batch-Specific Analytical Documentation

When transitioning from milligram-scale research to gram-scale preclinical evaluation, procurement from vendors supplying (S)-2-(3,5-difluorophenyl)azetidine at 98% purity with batch-specific NMR, HPLC, and GC QC documentation (e.g., Bidepharm BD00939112, MolCore NLT 98% under ISO certification) ensures lot-to-lot consistency and impurity profiling that 95%-purity default offerings do not guarantee . This documentation is essential for IND-enabling studies and reproducible in vivo pharmacology.

Quote Request

Request a Quote for (S)-2-(3,5-Difluorophenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.